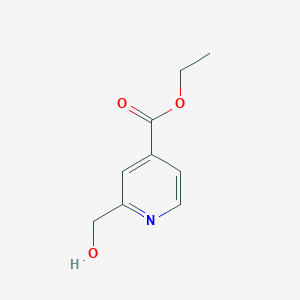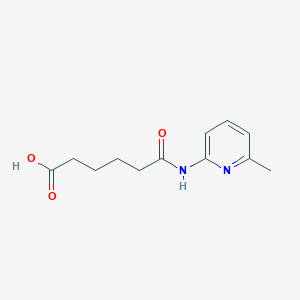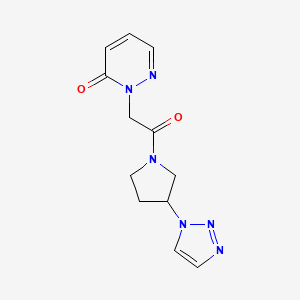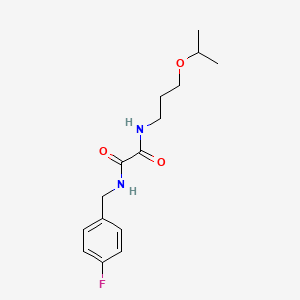
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate
説明
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a chemical compound with the CAS Number: 31804-60-1 and Linear Formula: C9H11NO3 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is represented by the Linear Formula: C9H11NO3 . It has a molecular weight of 181.19 .Physical And Chemical Properties Analysis
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is a yellow solid at room temperature . It should be stored at room temperature .科学的研究の応用
Organic Synthesis Building Block
Ethyl 2-(hydroxymethyl)isonicotinate: serves as a versatile building block in organic synthesis. It’s used to construct a variety of complex molecules due to its reactive ester group and the presence of a hydroxymethyl group adjacent to a pyridine ring. This compound can undergo various chemical reactions, including esterification, alkylation, and condensation, making it valuable for synthesizing pharmaceuticals and biologically active compounds .
Agrochemical Research
In agrochemical research, Ethyl 2-(hydroxymethyl)isonicotinate derivatives have shown fungicidal activity. They are investigated for their efficacy against phytopathogenic fungi like Fusarium culmorum , Phytophthora cactorum , and Rhizoctonia solani . Such compounds are crucial in developing new pesticides that are more environmentally friendly and effective .
Antifungal and Antibacterial Properties
The compound’s analogs have been isolated as natural antifungal and antibacterial antibiotics from Streptomyces species. These properties are significant for creating new antibiotics that can combat resistant strains of bacteria and fungi, addressing a growing concern in medical treatment .
Chiral Chemistry Studies
Ethyl 2-(hydroxymethyl)isonicotinate: is used in chiral chemistry to study the effects of enantiomers on biological systems. The compound’s derivatives can be synthesized in both R and S forms, allowing researchers to compare their biological activities and understand the role of chirality in drug design .
Pesticide Development
The structural knowledge of natural pesticides allows for the chemical synthesis of similar but often more efficient and safer compoundsEthyl 2-(hydroxymethyl)isonicotinate plays a role in this process, contributing to the development of new pesticides that are introduced to the agrochemical market .
Chemical Trap for Insects
As a pyridine compound, it has been shown to trap thrips in crops. This application is particularly useful in integrated pest management strategies, where chemical lures are used to monitor or control pest populations .
Research on Disease Control in Beekeeping
Compounds related to Ethyl 2-(hydroxymethyl)isonicotinate have been proven active against chalkbrood disease caused by Ascosphaera apis in bees. This is vital for maintaining healthy bee populations, which are essential for pollination and agriculture .
Safety and Hazards
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is considered hazardous . It is harmful if swallowed (Hazard Statements H302) . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .
作用機序
Mode of Action
It’s worth noting that its structural analog, Methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to Methyl nicotinate, it may cause vasodilation and increased blood flow at the site of application .
特性
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOAWVPVKOQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)isonicotinate | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)
![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)


![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
